![molecular formula C12H9NOS B2591693 2-Methylsulfanylbenzo[f][1,3]benzoxazole CAS No. 1126637-58-8](/img/structure/B2591693.png)
2-Methylsulfanylbenzo[f][1,3]benzoxazole
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Overview
Description
2-Methylsulfanylbenzo[f][1,3]benzoxazole is a chemical compound. It is a member of the benzoxazole family, which is a group of heteroarenes . Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis
Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . It can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be analyzed using IR, 1H/13C-NMR, and mass . For example, the presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Mechanism of Action
Safety and Hazards
The safety data sheet for 2-Methylthio Benzoxazole indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in the study of 2-Methylsulfanylbenzo[f][1,3]benzoxazole could involve exploring its potential in drug discovery and development.
properties
IUPAC Name |
2-methylsulfanylbenzo[f][1,3]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c1-15-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEWTFCSFHSHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC3=CC=CC=C3C=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757407 |
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